9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-chlorophenyl)-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 9-(2-chlorophenyl)-6-(4-bromophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 9-(2-chlorophenyl)-6-(4-iodophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Uniqueness
The uniqueness of 9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H16ClFN4O |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H16ClFN4O/c22-16-4-2-1-3-15(16)20-19-17(26-21-24-11-25-27(20)21)9-13(10-18(19)28)12-5-7-14(23)8-6-12/h1-8,11,13,20H,9-10H2,(H,24,25,26) |
InChI Key |
LZPHHTUPSJGXLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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